molecular formula C12H10FNO4S2 B161497 N-Fluorobenzenesulfonimide CAS No. 133745-75-2

N-Fluorobenzenesulfonimide

Cat. No. B161497
M. Wt: 315.3 g/mol
InChI Key: RLKHFSNWQCZBDC-UHFFFAOYSA-N
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Description

N-Fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorinating agent in organic synthesis. It is used to introduce fluorine into neutral organic molecules and to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .


Synthesis Analysis

NFSI can be synthesized by the reaction of benzenesulfonimide with fluorine . It is a mild electrophilic fluorinating reagent that can also be used as a strong oxidant for the promotion of reductive elimination from transition metals .


Molecular Structure Analysis

The molecular formula of NFSI is (C6H5SO2)2NF. It has a molecular weight of 315.34 . The structure of NFSI includes two benzenesulfonyl groups attached to a nitrogen atom, which is also bonded to a fluorine atom .


Chemical Reactions Analysis

NFSI is employed in various transformations of aliphatic and aromatic compounds . It has been used in copper-catalyzed radical-relay reactions that have emerged as highly effective methods for C(sp3)–H functionalization . NFSI also reacts with nucleophilic reagents in aqueous solution .


Physical And Chemical Properties Analysis

NFSI is a crystalline powder with a melting point of 110 °C (dec.) (lit.) . It is stable, easy-to-handle, and highly soluble . Its density is 1.5±0.1 g/cm3, and it has a boiling point of 471.4±28.0 °C at 760 mmHg .

Scientific Research Applications

Efficient Nitrogen Source for C–N Bond Formation

N-Fluorobenzenesulfonimide has been recognized as an efficient nitrogen source, particularly for the formation of carbon-nitrogen (C–N) bonds. It acts as a source of nucleophilic nitrogen or nitrogen radicals, which are fundamental in various chemical reactions (Li & Zhang, 2014).

Functionalization of C60

The compound has been used in the reaction with C60, leading to the production of various 1,2- and 1,4-bisfullerene adducts. It acts as an oxidant in reactions with cyclic amines, yielding tetraaminoaziridino adducts (Li, Lou, & Gan, 2015).

Catalyst for Synthesis of Isoquinuclidines

N-Fluorobenzenesulfonimide is used as a catalyst in the synthesis of isoquinuclidines, a type of nitrogen-containing compound. This application demonstrates the compound's versatility in facilitating chemical reactions (Wu, He, Deng, & Guan, 2013).

Copper-catalyzed Intermolecular Aminoazidation of Alkenes

This methodology, employing N-fluorobenzenesulfonimide, offers an efficient approach to vicinal amino azides, a valuable class of amine derivatives. The compound is used as a nitrogen-radical precursor in this process (Zhang & Studer, 2014).

Palladium-catalyzed Diamination of Unactivated Alkenes

N-Fluorobenzenesulfonimide is also used in Pd-catalyzed diamination of alkenes, a process that generates cyclic diamine derivatives. It serves as an aminating reagent in this context (Sibbald & Michael, 2009).

Room-Temperature Decarboxylative Tri- or Tetrafunctionalization

It is employed in the decarboxylative functionalization of alkynyl carboxylic acids, showcasing its role as both an oxidant and amination reagent. This method leads to the production of polyseleno-substituted enamines (Wang, Liu, Wang, Ouyang, & Li, 2018).

Safety And Hazards

NFSI is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

NFSI is a versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . Its unique properties and reactivity make it a promising reagent for future developments in organic synthesis .

properties

IUPAC Name

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHFSNWQCZBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343177
Record name N-Fluorobenzenesulfonimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fluorobenzenesulfonimide

CAS RN

133745-75-2
Record name N-Fluorobenzenesulfonimide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Fluorobenzenesulfonimide
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Record name N-Fluorobenzenesulfonimide
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Record name Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl)
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Record name N-FLUOROBENZENESULFONIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,740
Citations
V Bizet - Synlett, 2012 - thieme-connect.com
N-Fluorobenzenesulfonimide (NFSI) is a colorless crystalline powder with a melting point of 114–116 C. One of the most convenient routes to prepare NFSI in high yield is the …
Number of citations: 7 www.thieme-connect.com
Q Gu, E Vessally - RSC advances, 2020 - pubs.rsc.org
… This review updates recent advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds utilizing N-fluorobenzenesulfonimide, classified …
Number of citations: 33 pubs.rsc.org
S Liu, Y Huang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2020 - Elsevier
… To our delight, the reaction of 1a with Na 2 S 2 O 5 as the SO 2 source and N-fluorobenzenesulfonimide (NFSI) as the F source in MeOH at 40 C afforded the fluorosulfonylated product …
Number of citations: 22 www.sciencedirect.com
M Meanwell, MB Nodwell, RE Martin… - Angewandte …, 2016 - Wiley Online Library
… We have recently reported the direct fluorination of unactivated C−H bonds using the unique combination of a decatungstate photocatalyst and N-fluorobenzenesulfonimide (NFSI). …
Number of citations: 55 onlinelibrary.wiley.com
JA Buss, A Vasilopoulos, DL Golden, SS Stahl - Organic letters, 2020 - ACS Publications
… A copper catalyst in combination with N-fluorobenzenesulfonimide (NFSI) has been reported to … N-Fluorobenzenesulfonimide (NFSI) is a widely used reagent in organic synthesis. It is …
Number of citations: 35 pubs.acs.org
Y Liu, H Wu, Y Guo, JC Xiao, QY Chen… - Angewandte …, 2017 - Wiley Online Library
… mild reaction conditions with good functional‐group tolerance in the most atom‐economic manner by using readily available Ag(O 2 CCF 2 SO 2 F) and N‐fluorobenzenesulfonimide (…
Number of citations: 55 onlinelibrary.wiley.com
BE Haines, T Kawakami, K Kuwata, K Murakami… - Chemical …, 2017 - pubs.rsc.org
The LCuBr-catalyzed C–H imidation of arenes by N-fluorobenzenesulfonimide (NFSI), previously reported by us, utilizes an inexpensive catalyst and is applicable to a broad scope of …
Number of citations: 48 pubs.rsc.org
F Sakurai, T Yukawa, T Taniguchi - Organic letters, 2019 - ACS Publications
The direct monofluorination of N-protected pyridone derivatives has been developed using a stable electrophilic fluorinating reagent, N-fluorobenzenesulfonimide (NFSI). Interestingly, …
Number of citations: 15 pubs.acs.org
Q Miao, Z Shao, C Shi, L Ma, F Wang, R Fu… - Chemical …, 2019 - pubs.rsc.org
A TEMPO-catalysed direct amination of arene through C–H bond cleavage employing N-fluorobenzenesulfonimide (NFSI) as the amination reagent in good to excellent yields with …
Number of citations: 21 pubs.rsc.org
PA Sibbald, FE Michael - Organic letters, 2009 - ACS Publications
… of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) … alkenes using N-fluorobenzenesulfonimide as an … of these substrates, N-fluorobenzenesulfonimide (NFBS) was used …
Number of citations: 262 pubs.acs.org

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